molecular formula C23H21N5O4 B2381425 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941915-37-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2381425
CAS No.: 941915-37-3
M. Wt: 431.452
InChI Key: YTCMKEGAJOIFBV-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic small molecule provided for research purposes. This compound features a complex molecular architecture that incorporates a pyrazolo[3,4-d]pyridazinone core, a privileged structure in medicinal chemistry known for its diverse biological activities. The molecule is further functionalized with substituted benzodioxole and o-tolyl rings, which can influence its physicochemical properties and biomolecular interactions. Potential Research Applications: Based on its structural features, this compound may be of interest for investigation in various biochemical and pharmacological fields. Researchers might explore its potential as a protein kinase inhibitor, given the known activity of similar pyrazolopyridazine scaffolds. The presence of the benzodioxole group also suggests potential for central nervous system (CNS) targeted research. Specific applications should be validated by the researcher. Handling and Storage: This product is intended for use by qualified researchers in a laboratory setting only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-5-3-4-6-18(14)28-22-17(11-25-28)15(2)26-27(23(22)30)12-21(29)24-10-16-7-8-19-20(9-16)32-13-31-19/h3-9,11H,10,12-13H2,1-2H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCMKEGAJOIFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide, with a CAS number of 1172264-52-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20H23N5O4
Molecular Weight397.4 g/mol
StructureChemical Structure

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor activity. A study evaluating a series of related compounds demonstrated that some showed potent growth inhibition against various cancer cell lines, including HeLa and A549 cells. For example:

  • Compound C27 : IC50 = 2.07 ± 0.88 μM against HeLa
  • Compound C16 : IC50 = 2.55 ± 0.34 μM against MCF-7

These compounds were synthesized and evaluated for their antitumor properties, indicating that modifications in the structure can enhance activity against specific cancer types .

Antimicrobial Activity

In vitro studies have shown that related pyrazolo derivatives possess promising antimicrobial properties. For instance, nitroimidazopyrazinones have been screened for activity against Mycobacterium tuberculosis and Trypanosoma brucei, with some compounds demonstrating MIC values as low as 0.006–0.024 μg/mL . The structural features of these compounds are believed to contribute to their efficacy in targeting bacterial and parasitic infections.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in cellular processes of pathogens and cancer cells.
  • Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Cellular Membranes : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Study on Antitumor Efficacy

A recent study synthesized a series of thiazol derivatives linked to benzo[d][1,3]dioxole moieties and evaluated their antitumor efficacy. The results indicated that structural modifications significantly affected the potency against various cancer cell lines .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial effects of nitroimidazopyrazinones against T. brucei and Giardia lamblia. The study highlighted the importance of structural features in enhancing antimicrobial efficacy .

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Substituents Synthesis Conditions
Target Compound Pyrazolo[3,4-d]pyridazinone o-Tolyl, benzodioxole, acetamide Likely K₂CO₃/DMF or Cs₂CO₃/DMF
2-(3-(4-chlorophenyl)...acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, phenylacetamide K₂CO₃/DMF, room temperature
1,3-Dimethyl-pyrazolo[3,4-b]pyrazinones Pyrazolo[3,4-b]pyrazinone Amino acid-derived substituents, lactamized structures Reductive lactamization of amino acids

Key Differences :

  • Pyridazinone vs.
  • Substituent Effects : The benzodioxole group in the target compound may improve metabolic stability over simple phenyl or chlorophenyl groups due to reduced oxidative metabolism .

Spectral Characterization

Spectral Feature Target Compound (Inferred) 2-(3-(4-chlorophenyl)...acetamide Benzo[b][1,4]oxazin Derivatives
IR C=O Stretch ~1680–1700 cm⁻¹ (pyridazinone, acetamide) 1682 cm⁻¹ (pyridinone), 1610 cm⁻¹ (C=C) 1680–1700 cm⁻¹ (oxazinone)
¹H NMR - Benzodioxole protons: δ 6.7–7.1 (multiplet)
- o-Tolyl CH₃: δ ~2.3
- Acetamide NH: δ ~10.1
- 4-Chlorophenyl: δ 7.3–7.6
- NH: δ 10.09
- Oxazinone CH₂: δ ~4.2
- Aromatic H: δ 6.8–7.5

Notable Observations:

  • The benzodioxole group in the target compound introduces distinct aromatic proton splitting compared to chlorophenyl or methoxy substituents .
  • Pyridazinone’s ketone may downfield-shift adjacent protons compared to pyridine analogs.

Bioactivity Implications

  • Chlorophenyl Derivatives : Exhibit bioactivity in antimicrobial or kinase inhibition assays due to electron-withdrawing effects .
  • Benzodioxole Moieties : Associated with antioxidant properties and enhanced blood-brain barrier penetration .
  • o-Tolyl Group : May reduce metabolic clearance compared to unsubstituted phenyl groups, as seen in kinase inhibitors .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

The compound comprises a pyrazolo[3,4-d]pyridazine core substituted with a 4-methyl-7-oxo group and an o-tolyl moiety at position 1. The benzo[d][1,3]dioxole (benzodioxole) group is linked via a methylene bridge to the acetamide side chain.

  • Reactivity considerations :
    • The pyridazinone ring (7-oxo group) is susceptible to nucleophilic attack, requiring anhydrous conditions during synthesis to avoid hydrolysis .
    • The benzodioxole moiety enhances lipophilicity, influencing solubility in polar aprotic solvents like DMF or THF, which are critical for reaction homogeneity .
    • The o-tolyl group introduces steric hindrance, potentially affecting coupling reactions during derivatization .

Basic: What analytical techniques are essential for characterizing this compound, and how are data contradictions resolved?

  • Primary techniques :
    • NMR spectroscopy : Assigning peaks for the benzodioxole protons (δ 6.7–7.1 ppm) and pyrazolo-pyridazine protons (δ 8.2–8.9 ppm) confirms regiochemistry. Discrepancies in integration values may arise from residual solvents; use deuterated DMSO for clarity .
    • HPLC-MS : Monitors purity (>95%) and detects byproducts (e.g., deacetylated intermediates). Contradictions between theoretical and observed molecular ions require collision-induced dissociation (CID) analysis to confirm fragmentation patterns .
    • X-ray crystallography : Resolves ambiguities in stereochemistry, particularly for the acetamide side chain .

Advanced: How can synthetic routes be optimized to improve yield and scalability while minimizing side reactions?

  • Key challenges :
    • Coupling reactions : The acetamide linkage often forms undesired imidazolides. Use HATU/DIPEA in DMF at 0°C to suppress side products .
    • Oxidation steps : The pyridazinone ring’s 7-oxo group requires controlled oxidation with MnO₂ instead of harsh reagents like KMnO₄ to prevent over-oxidation .
    • Scale-up : Replace chromatography with recrystallization (e.g., ethyl acetate/hexane) for bulk purification. Monitor reaction progress via inline FTIR to detect intermediates .

Advanced: What strategies address contradictory structure-activity relationship (SAR) data in kinase inhibition studies?

  • Case study :
    • Contradiction : Substituting the benzodioxole with a 4-chlorophenyl group (as in ) increased kinase inhibition in vitro but reduced cellular permeability.
    • Resolution :
  • Use molecular dynamics simulations to compare binding poses: The benzodioxole’s electron-rich π-system may enhance target engagement despite lower logP .
  • Validate with surface plasmon resonance (SPR) to measure binding kinetics independently of cellular uptake .
    • Methodological recommendation : Pair SAR data with physicochemical profiling (e.g., PAMPA assay) to decouple target affinity from bioavailability .

Advanced: How does the compound’s stability under physiological conditions impact preclinical assay design?

  • Degradation pathways :
    • Hydrolysis : The pyridazinone ring degrades in pH < 5 (e.g., gastric fluid). Use enteric-coated formulations for oral administration studies .
    • Photodegradation : The benzodioxole group absorbs UV light, necessitating light-protected storage for in vivo assays .
  • Assay adjustments :
    • Include LC-MS stability screens in PBS, plasma, and liver microsomes.
    • For cell-based assays, pre-incubate the compound with serum albumin to mimic physiological binding .

Advanced: What computational methods predict off-target interactions, and how are false positives minimized?

  • Approaches :
    • Pharmacophore modeling : Map the pyrazolo-pyridazine core to ATP-binding pockets of kinases (e.g., JAK2, Aurora B) using Schrödinger’s Phase .
    • Docking validation : Cross-validate with Glide SP/XP scoring to exclude poses with RMSD > 2.0 Å .
    • Machine learning : Train models on ChEMBL data to predict cytochrome P450 inhibition (e.g., CYP3A4), reducing false positives from heuristic methods .

Basic: What are the primary biological targets hypothesized for this compound, and how are they validated experimentally?

  • Hypothesized targets :
    • Kinases : Due to structural similarity to pyrazolo[3,4-d]pyrimidine inhibitors ().
    • GPCRs : Benzodioxole derivatives often modulate adrenergic receptors .
  • Validation :
    • Kinase panel screening (e.g., Eurofins DiscoverX): Test at 1 µM to identify hits (≥50% inhibition).
    • CRISPR/Cas9 knockout : Confirm target relevance in cellular models (e.g., HEK293T) .

Advanced: How are metabolic pathways elucidated, and what modifications improve metabolic stability?

  • Metabolite identification :
    • In vitro : Incubate with human liver microsomes (HLMs) + NADPH. Use UPLC-QTOF to detect hydroxylated benzodioxole (m/z +16) and N-dealkylated products .
  • Stability optimization :
    • Introduce deuterium at methylene bridge (CH₂ → CD₂) to block CYP450-mediated oxidation .
    • Replace o-tolyl with fluorinated analogs to reduce aromatic hydroxylation .

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